molecular formula C16H14N4O3S2 B4046268 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

Cat. No.: B4046268
M. Wt: 374.4 g/mol
InChI Key: NLDSKHPGYBVLTR-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a thiophene ring, a triazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative .

Scientific Research Applications

Medicinal Applications

Antifungal Activity :
Triazoles are known for their antifungal properties, and compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one have been studied for their efficacy against various fungal strains. Research indicates that the thiophene moiety contributes to enhanced antifungal activity by interacting with fungal cell membranes and inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.

Anticancer Potential :
Recent studies have explored the anticancer properties of triazole derivatives. The presence of the nitrophenyl group is hypothesized to enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown promising results against several cancer cell lines, suggesting potential for development into therapeutic agents.

Agricultural Applications

Fungicides :
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness in preventing fungal infections in crops can lead to increased yields and reduced reliance on traditional chemical fungicides. Field trials have demonstrated its efficacy in controlling diseases caused by pathogens such as Fusarium and Botrytis species.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, the compound was tested against Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, showcasing its potential for clinical applications in treating fungal infections .

Case Study 2: Agricultural Impact

A field trial conducted on wheat crops treated with the compound showed a 30% reduction in fungal disease incidence compared to untreated controls. This study highlights its practical application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s thiophene and triazole rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is part of a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C19H22N4OS2
Molecular Weight 386.53 g/mol
CAS Number 557755-51-8
Structural Formula Structural Formula

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that triazole derivatives can possess up to 1.5-fold higher antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial effects. In vitro studies have demonstrated that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. Specifically, the presence of the thiophene group enhances the antimicrobial efficacy due to its electron-withdrawing nature, which may improve the compound's interaction with microbial targets .

Anticancer Properties

Recent investigations into triazole-based compounds have revealed promising anticancer activities. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific structure of this compound may contribute to its effectiveness against specific cancer types.

Case Studies

  • Antioxidant Efficacy Study
    • A study evaluated the reducing power of this compound compared to ascorbic acid and BHT.
    • Results indicated a significant reducing capacity at 106.25 µM Fe²⁺ , outperforming BHT at 70.61 µM Fe²⁺ .
  • Antimicrobial Screening
    • In a screening assay against various bacterial strains, compounds structurally related to this triazole demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL , indicating strong antimicrobial potential .

Properties

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-2-19-15(14-4-3-9-24-14)17-18-16(19)25-10-13(21)11-5-7-12(8-6-11)20(22)23/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDSKHPGYBVLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 4
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

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